GW-6604

Catalog No.
S549074
CAS No.
452342-37-9
M.F
C19H14N4
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW-6604

CAS Number

452342-37-9

Product Name

GW-6604

IUPAC Name

2-phenyl-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-12-15(9-11-21-18)16-13-22-23-19(16)17-8-4-5-10-20-17/h1-13H,(H,22,23)

InChI Key

BDCBRQYHYNUWAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, GW 6604, GW-6604, GW6604

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4

Description

The exact mass of the compound 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is 298.12185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Registration on Chemical Databases

    2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is registered on PubChem, a public database of chemical information PubChem: . This suggests the compound has been identified and its basic chemical properties characterized, but it doesn't necessarily imply ongoing research.

  • Potential research areas based on structure

    The presence of pyridine and pyrazole rings in the molecule suggests potential applications in medicinal chemistry. Pyridine and pyrazole are heterocyclic aromatic rings found in many bioactive molecules. However, further research is needed to determine the specific biological activity of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.

Further Exploration:

Given the limited information, here are some suggestions for further exploration:

  • Scientific literature databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the compound's name or structure might reveal research articles where it's mentioned or studied.
  • Patent databases: Patent databases might provide information on the synthesis or potential applications of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.

GW-6604, chemically known as 2-Phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, is a selective inhibitor of the Activin receptor-like kinase 5 (ALK5), which is part of the transforming growth factor-beta (TGF-β) signaling pathway. This compound has a molecular formula of C19H14N4 and a molecular weight of 298.34 g/mol. It is recognized for its potential therapeutic applications in conditions associated with fibrosis and inflammation due to its ability to modulate TGF-β signaling .

GW-6604 primarily functions by inhibiting the ALK5 kinase activity, which is crucial in the TGF-β signaling pathway. The inhibition of this pathway can lead to decreased fibrosis and improved liver regeneration in experimental models. In studies, GW-6604 showed an IC50 value of approximately 0.14 μM for ALK5, demonstrating its potency . The compound's mechanism involves competitive inhibition where it binds to the ATP-binding site of ALK5, preventing phosphorylation of downstream targets.

The biological activity of GW-6604 has been extensively studied in various models. In vivo studies have demonstrated that GW-6604 enhances liver regeneration in TGF-β-overexpressing mice following partial hepatectomy. This effect is attributed to its ability to inhibit collagen synthesis and reduce fibrotic responses, making it a candidate for treating liver fibrosis and other fibrotic diseases . Furthermore, GW-6604 has shown promise in reducing inflammation and promoting tissue repair through its modulation of TGF-β signaling.

  • Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and a carbonyl compound.
  • Pyridine Formation: Subsequent reactions lead to the formation of the pyridine moiety.
  • Coupling Reaction: The final step involves coupling the pyrazole with a phenyl group to yield GW-6604.

Detailed synthetic procedures may vary, but they generally rely on standard organic synthesis techniques such as condensation reactions and cyclization .

GW-6604 has potential applications in:

  • Liver Fibrosis Treatment: Its ability to inhibit TGF-β signaling makes it a candidate for therapeutic strategies against liver fibrosis.
  • Anti-inflammatory Therapies: By modulating inflammatory pathways, GW-6604 may be useful in treating various inflammatory diseases.
  • Cancer Research: Given the role of TGF-β in tumor progression and metastasis, GW-6604 could be explored as an adjunct therapy in cancer treatments .

Interaction studies have shown that GW-6604 selectively inhibits ALK5 without significantly affecting other kinases involved in similar pathways. For example, it demonstrated minimal inhibitory effects on kinases such as p38 MAPK and VEGFR2, highlighting its specificity for ALK5 . This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors.

Several compounds exhibit structural and functional similarities to GW-6604, particularly those targeting the TGF-β pathway or related kinases. Here are some notable examples:

Compound NameCAS NumberMechanism of ActionUnique Features
SB431542301836-41-9ALK5 inhibitorPotent inhibitor with similar effects on fibrosis
LY2109761457050-30-6Dual inhibitor of ALK5 and ALK4Broader spectrum of action against multiple TGF receptors
Galunisertib1207457-05-2ALK5 inhibitorAdvanced clinical trials for cancer treatment

GW-6604 is unique due to its specific binding affinity for ALK5 and its favorable pharmacokinetic properties compared to these other compounds. Its selectivity reduces potential off-target effects seen with less specific inhibitors.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

298.121846464 g/mol

Monoisotopic Mass

298.121846464 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

273G6SN31H

Wikipedia

Gw-6604

Dates

Modify: 2023-08-15
1: Ciayadi R, Kelso GF, Potdar MK, Harris SJ, Walton KL, Harrison CA, Hearn MT. Identification of protein binding partners of ALK-5 kinase inhibitors. Bioorg Med Chem. 2013 Nov 1;21(21):6496-500. doi: 10.1016/j.bmc.2013.08.038. Epub 2013 Aug 29. PubMed PMID: 24055074.
2: de Gouville AC, Huet S. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases. Drug News Perspect. 2006 Mar;19(2):85-90. Review. PubMed PMID: 16628263.
3: de Gouville AC, Boullay V, Krysa G, Pilot J, Brusq JM, Loriolle F, Gauthier JM, Papworth SA, Laroze A, Gellibert F, Huet S. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. Br J Pharmacol. 2005 May;145(2):166-77. PubMed PMID: 15723089; PubMed Central PMCID: PMC1576127.

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